

What is Kinhibitor-XYZ?

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Compound of Interest		
Compound Name:	RDR 03785	
Cat. No.:	B2537244	Get Quote

Mechanism of Action

Kinhibitor-XYZ (Imatinib) is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of several protein-tyrosine kinases.[3][4] Its primary targets include the Bcr-Abl fusion protein, the receptor tyrosine kinases for platelet-derived growth factor (PDGFR), and the stem cell factor receptor (c-Kit).[2][5]

In Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML), the Bcr-Abl fusion gene creates a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis. [6][7] Kinhibitor-XYZ binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing it in an inactive conformation. [8][9] This competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling pathways essential for neoplastic growth. [2][7][8] The key pathways inhibited include the Ras/MAPK pathway (regulating cellular proliferation), the PI3K/Akt pathway (promoting cell survival), and others involved in cytoskeletal organization and cell motility. [1][10] By interrupting these signals, Kinhibitor-XYZ induces apoptosis and inhibits the proliferation of Bcr-Abl-positive cells. [6][8]

Quantitative Data

The following tables summarize the key quantitative parameters for Kinhibitor-XYZ, including its inhibitory potency, pharmacokinetic properties, and clinical efficacy in newly diagnosed Ph+CML patients in the chronic phase.

Table 1: In Vitro Inhibitory Potency



Target Kinase	IC50 Value	Cell Type / Assay Condition	Reference
v-Abl	38 nM	In vitro kinase assay	
v-Abl	0.6 μΜ	Cell-free assay	[11]
c-Kit	0.1 μΜ	Cell-based assay	[11]
PDGFR	0.1 μΜ	Cell-based assay	[11]

Table 2: Pharmacokinetic Properties (Oral

Administration)

Parameter	Value	Condition	Reference
Bioavailability	98%	Mean absolute bioavailability	[1][4][12]
T _{max} (Time to Peak Plasma Conc.)	2 - 4 hours	Post-oral administration	[1][13]
Plasma Protein Binding	~95%	Mainly to albumin and α1-acid glycoprotein	[1][4][13]
Metabolism	Hepatic, primarily via CYP3A4	Major active metabolite: N- desmethyl derivative	[1][6][13]
Elimination Half-Life (t½)	~18 hours	Parent compound	[4][5][12]

Table 3: Clinical Efficacy in Ph+ CML (IRIS Study, 5-Year Follow-up)



Response Endpoint	Rate (%)	Time Point	Reference
Complete Hematologic Response	98%	By 5 years	[14]
Major Cytogenetic Response (MCyR)	92%	By 5 years	[14]
Complete Cytogenetic Response (CCyR)	87%	By 5 years	[14]
Estimated Overall Survival	89.4%	At 5 years	[14]
Estimated Freedom from Progression to Advanced Disease	93%	At 5 years	[14]

Experimental Protocols

Detailed methodologies for key assays used to characterize Kinhibitor-XYZ are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Principle)

This protocol outlines a method to determine the IC₅₀ value of Kinhibitor-XYZ against a target kinase like Abl. The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

- Reagent Preparation: Prepare kinase buffer (e.g., 25mM Tris-HCl pH 7.5, 10mM MgCl₂, 1mM EGTA). Prepare serial dilutions of Kinhibitor-XYZ in DMSO, then further dilute in kinase buffer. Prepare a solution of the target kinase (e.g., recombinant Abl) and its specific peptide substrate in kinase buffer.
- Kinase Reaction: In a 384-well plate, add 5 μ L of the kinase/substrate solution to each well. Add 5 μ L of the diluted Kinhibitor-XYZ or DMSO vehicle control to the appropriate wells.[15]



Initiate the kinase reaction by adding 5 μ L of ATP solution (e.g., final concentration of 10 μ M). [15]

- Incubation: Incubate the plate at 30°C for 60 minutes.[16]
- Reaction Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 10 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17]
- Signal Generation: Convert the ADP generated to ATP by adding 20 μL of Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ATP (and thus the original ADP) concentration.[17] Incubate for 30-60 minutes at room temperature in the dark.
- Data Acquisition: Measure luminescence using a plate reader. The signal is inversely correlated with kinase inhibition.
- Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each concentration of Kinhibitor-XYZ. Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of Kinhibitor-XYZ on the viability and proliferation of Bcr-Abl-positive cells (e.g., K562 cell line). The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

- Cell Plating: Seed Bcr-Abl-positive cells (e.g., K562) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[18]
- Compound Treatment: Prepare serial dilutions of Kinhibitor-XYZ in culture medium. Add 100
 μL of the diluted compound to the appropriate wells, resulting in a final volume of 200 μL.
 Include wells with untreated cells (vehicle control) and wells with medium only (blank).

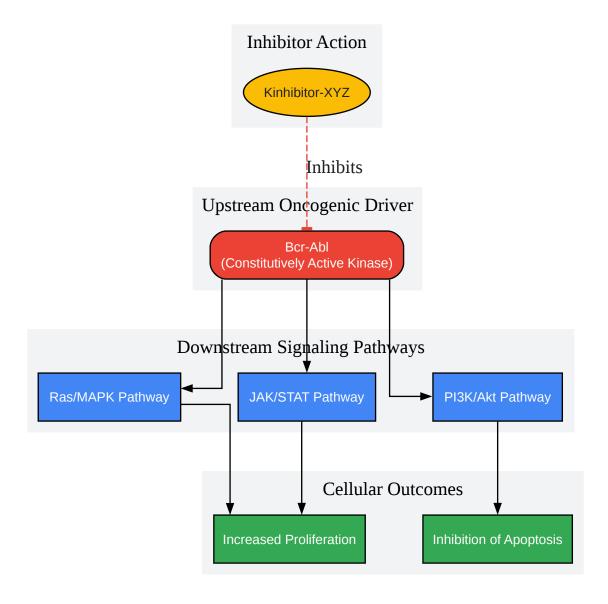


- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.[19] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[18]
- Formazan Solubilization: Carefully remove the culture medium from each well. Add 150 μL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19]
- Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader.[20]
- Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

Diagrams illustrating the core mechanism of action and a representative experimental workflow are provided below.

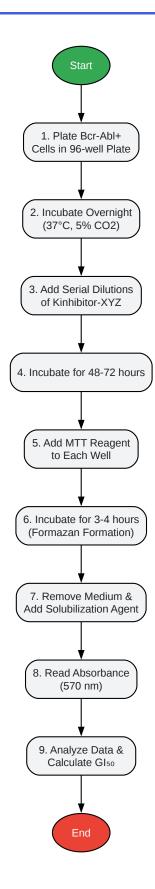




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Figure 1. Kinhibitor-XYZ Mechanism of Action.





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Figure 2. MTT Cell Proliferation Assay Workflow.



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